2,2-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide
Description
2,2-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidine ring, and a butanamide moiety
Properties
Molecular Formula |
C18H22N4O2S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2,2-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C18H22N4O2S/c1-4-18(2,3)16(24)19-17-21-20-15(25-17)12-10-14(23)22(11-12)13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3,(H,19,21,24) |
InChI Key |
XAJUJDTYNBWNJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=NN=C(S1)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiadiazole ring: This step often involves the reaction of a hydrazine derivative with a thioamide or similar compound under reflux conditions.
Coupling of the pyrrolidine and thiadiazole rings: This can be done using coupling reagents such as carbodiimides or phosphonium salts.
Attachment of the butanamide moiety: This final step involves the acylation of the intermediate with a suitable butanoyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine rings.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The thiadiazole and pyrrolidine rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., reflux, microwave irradiation).
Major Products
Oxidation: Products may include carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and amines are common products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or mechanical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide
- 2,2-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]pentanamide
Uniqueness
The uniqueness of 2,2-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide lies in its specific combination of functional groups and the resulting chemical properties. This makes it particularly versatile for various applications, as discussed above.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
